molecular formula C19H17F3N2O2 B117033 SGA360 CAS No. 680611-86-3

SGA360

Cat. No. B117033
Key on ui cas rn: 680611-86-3
M. Wt: 362.3 g/mol
InChI Key: BMIOASGFHBRKJL-UHFFFAOYSA-N
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Patent
US07601847B2

Procedure details

Under an atmosphere of nitrogen, a 1.3 M tetrahydrofuran solution of lithium(trimethylsilyl)amide (1.26 L, 1.63 mol) was added to a cold (−15 to −10° C.) stirred solution of 3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole (0.250 kg, 0.766 mol) in tetrahydrofuran (1.66 kg, 1.87 L) and dimethylformamide (0.227 kg, 0.240 L). The addition was carried out over 40-50 min and the temperature of the reaction mixture was maintained at −15 to −10° C. during the course of the addition. The reaction mixture was then warmed to 15-20° C. over about 1 hour. Allyl bromide (0.282 kg, 0.202 L, 2.33 mol) was added over 20-30 min. The temperature of the reaction mixture was maintained at 15-25° C. for 40-50 h. Anhydrous 2B alcohol (anhydrous ethanol with 0.5 to 0.6% by weight of toluene as a denaturant, 04.08 kg, 0.500 L) was then added to the reaction mixture. The resulting solution was concentrated by distillation (under atmospheric pressure) to a volume of about 2.1 L. An additional 0.408 kg (0.500 L) of anhydrous 2B alcohol was then added to the concentrate. The resulting solution was concentrated by distillation under atmospheric pressure to a volume of about 0.95 L. The stirred concentrate was first cooled to 15-20° C. over 3 h and then to 5-10° C. over 1 h. The mixture was stirred for 2 h at 5-10° C. The product mixture (1-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole and 2-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole) crystallized during this period. The product was then isolated by filtration, washed with cold (5-10° C.) 2B alcohol (2×0.3 L), and dried to a constant weight under reduced pressure (≦30 mm Hg) at 40-50° C. The yield of 1-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole was 0.18 kg (64% of theory).
Quantity
0.25 kg
Type
reactant
Reaction Step One
Quantity
1.87 L
Type
solvent
Reaction Step One
Quantity
0.24 L
Type
solvent
Reaction Step One
Quantity
0.202 L
Type
reactant
Reaction Step Two
[Compound]
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
lithium(trimethylsilyl)amide
Quantity
1.26 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si]([NH-])(C)C.[Li+].[CH3:7][O:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:10]=1[C:17]1[C:25]2[C:20](=[C:21]([C:26]([F:29])([F:28])[F:27])[CH:22]=[CH:23][CH:24]=2)[NH:19][N:18]=1.[CH2:30](Br)[CH:31]=[CH2:32].C(O)C>O1CCCC1.CN(C)C=O.C1(C)C=CC=CC=1>[CH2:32]([N:19]1[C:20]2[C:25](=[CH:24][CH:23]=[CH:22][C:21]=2[C:26]([F:29])([F:28])[F:27])[C:17]([C:10]2[CH:11]=[CH:12][C:13]([O:15][CH3:16])=[CH:14][C:9]=2[O:8][CH3:7])=[N:18]1)[CH:31]=[CH2:30] |f:0.1|

Inputs

Step One
Name
Quantity
0.25 kg
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C1=NNC2=C(C=CC=C12)C(F)(F)F
Name
Quantity
1.87 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.24 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.202 L
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
lithium(trimethylsilyl)amide
Quantity
1.26 L
Type
reactant
Smiles
C[Si](C)(C)[NH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at 5-10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed to 15-20° C. over about 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture was maintained at 15-25° C. for 40-50 h
Duration
45 (± 5) h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated by distillation (under atmospheric pressure) to a volume of about 2.1 L
ADDITION
Type
ADDITION
Details
An additional 0.408 kg (0.500 L) of anhydrous 2B alcohol was then added to the concentrate
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated by distillation under atmospheric pressure to a volume of about 0.95 L
CONCENTRATION
Type
CONCENTRATION
Details
The stirred concentrate
TEMPERATURE
Type
TEMPERATURE
Details
was first cooled to 15-20° C. over 3 h
Duration
3 h
WAIT
Type
WAIT
Details
to 5-10° C. over 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product mixture (1-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole and 2-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole) crystallized during this period
CUSTOM
Type
CUSTOM
Details
The product was then isolated by filtration
WASH
Type
WASH
Details
washed with cold (5-10° C.) 2B alcohol (2×0.3 L)
CUSTOM
Type
CUSTOM
Details
dried to a constant weight under reduced pressure (≦30 mm Hg) at 40-50° C

Outcomes

Product
Details
Reaction Time
45 (± 5) min
Name
Type
Smiles
C(C=C)N1N=C(C2=CC=CC(=C12)C(F)(F)F)C1=C(C=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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